
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C29H28ClN3O5S and its molecular weight is 566.07. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features several notable structural elements:
- Chlorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Dioxoisoindoline moiety : Implicated in various biological activities, including anticancer effects.
- Pyrrolidinylsulfonyl group : May contribute to the modulation of enzyme activity.
Molecular Formula and Weight
- Molecular Formula : C23H26ClN3O3S
- Molecular Weight : 465.99 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. Its mechanism may involve the induction of apoptosis through the modulation of signaling pathways such as MAPK and PI3K/AKT .
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and proteasomes. This inhibition can lead to the disruption of cellular homeostasis in cancer cells .
- Antioxidant Activity : The presence of the dioxoisoindoline structure may provide antioxidant properties, which can protect normal cells from oxidative stress while selectively targeting cancerous cells.
Biological Activity Data
The following table summarizes key findings on the biological activities associated with this compound:
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of this compound, researchers treated MCF-7 (breast cancer) and A549 (lung cancer) cell lines with varying concentrations of the compound. Results indicated a significant decrease in cell viability at concentrations above 5 µM, with apoptosis confirmed via flow cytometry analysis .
Case Study 2: Enzyme Interaction
Another investigation focused on the compound’s ability to inhibit topoisomerase II. The study utilized a biochemical assay to measure enzyme activity in the presence of the compound. Results showed a dose-dependent inhibition, suggesting potential for therapeutic use in cancers reliant on this enzyme for DNA replication and repair .
Comparative Analysis
When compared to similar compounds within its class, this compound demonstrates unique properties due to its specific structural features:
Compound Name | Key Features | Biological Activity |
---|---|---|
Compound A | Lacks dioxoisoindoline | Moderate anticancer activity |
Compound B | Contains pyrrolidine but no chlorophenyl | Weak enzyme inhibition |
N-(4-chlorophenyl)... | Dioxoisoindoline + chlorophenyl + pyrrolidine | Strong anticancer and enzyme inhibition |
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Agents
Research indicates that compounds similar to N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibit significant anti-inflammatory properties. The compound's structure suggests potential interactions with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibitors of COX-II have been shown to reduce inflammation effectively while minimizing gastrointestinal side effects associated with non-selective COX inhibitors .
Case Study: COX-II Inhibition
A study by Chandna et al. demonstrated that derivatives of similar compounds showed IC50 values indicating potent inhibition of COX-II, with some compounds achieving over 70% inhibition at low concentrations . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.
Anticancer Properties
2.1 Targeting Cancer Cell Proliferation
The compound's structural features may allow it to interact with various molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that similar dioxoisoindoline derivatives can induce apoptosis in cancer cells, providing a pathway for therapeutic development .
Case Study: Apoptosis Induction
In vitro studies have shown that certain isoindoline derivatives can trigger apoptotic pathways in cancer cell lines, leading to reduced viability and increased cell death rates . This mechanism makes this compound a candidate for further investigation in cancer therapy.
Neuropharmacological Applications
3.1 Potential Neuroprotective Effects
Given the presence of the pyrrolidine moiety, this compound may exhibit neuroprotective properties. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
Research involving similar compounds has indicated potential neuroprotective effects in animal models of neurodegeneration, showing improvements in cognitive function and reductions in neuroinflammation . This suggests that this compound could be explored for treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves three stages: (1) preparation of the 1,3-dioxoisoindoline moiety, (2) functionalization of the benzamide core with a pyrrolidine sulfonyl group, and (3) coupling the intermediates via alkylation or amidation. For example, the isoindole ring can be synthesized via cyclization of phthalic anhydride derivatives, while the sulfonyl group is introduced using sulfonylation reagents like pyrrolidine sulfonyl chloride under inert conditions. Reaction optimization often requires anhydrous solvents (e.g., DMF or THF) and catalysts such as Hünig’s base .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and coupling efficiency (e.g., pyrrolidine sulfonyl proton signals at δ 2.8–3.2 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 529.2) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens include:
- Kinase inhibition assays: Testing against tyrosine kinases (e.g., EGFR, VEGFR) due to the sulfonamide group’s known role in ATP-binding site interactions .
- Cytotoxicity profiling: Using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the isoindole and benzamide moieties?
Key parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
- Temperature control: Maintaining 0–5°C during sulfonylation minimizes side reactions .
- Catalyst use: Employing DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Example yield optimization
Condition | Yield (%) | Purity (%) |
---|---|---|
DMF, RT, 24h | 45 | 85 |
THF, 50°C, 12h | 62 | 92 |
Q. How should contradictory results in kinase inhibition assays be resolved?
Contradictions may arise due to assay specificity or off-target effects. Strategies include:
- Orthogonal assays: Validate using fluorescence polarization (FP) alongside radiometric assays .
- Selectivity profiling: Screen against a kinase panel (e.g., 100+ kinases) to identify off-target interactions .
- Structural analysis: Perform X-ray crystallography or molecular docking to confirm binding mode consistency .
Q. What methodologies are effective for studying the compound’s metabolic stability?
- In vitro microsomal assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening: Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
- Metabolite identification: Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. How can computational tools enhance the understanding of structure-activity relationships (SAR)?
- Molecular Dynamics (MD) simulations: Model interactions with target proteins (e.g., VEGFR2) to predict binding affinity .
- QSAR modeling: Use descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors to correlate structural features with activity .
Q. Methodological Notes
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O5S/c30-22-11-13-23(14-12-22)32(19-5-6-20-33-28(35)25-7-1-2-8-26(25)29(33)36)27(34)21-9-15-24(16-10-21)39(37,38)31-17-3-4-18-31/h1-2,7-16H,3-6,17-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWVJTGGGYRJQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.